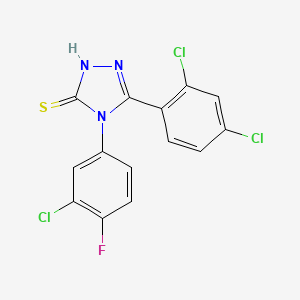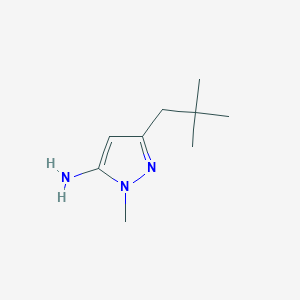
4-(3-chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, commonly known as CFT, is a synthetic compound used in scientific research and laboratory experiments. CFT is a triazole-thiol compound that has a variety of applications in scientific research, including biochemical and physiological effects, as well as laboratory experiments. CFT is a versatile compound that can be synthesized in several ways, depending on the desired outcome.
Mechanism of Action
The mechanism of action of CFT is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. CFT is believed to bind to the enzyme and inhibit its activity, thus preventing the formation of certain products. In the case of COX-2, CFT is believed to bind to the enzyme and inhibit its activity, thus preventing the formation of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
CFT has been shown to have a variety of biochemical and physiological effects. CFT has been shown to inhibit the activity of certain enzymes, such as COX-2, which can lead to the inhibition of the production of certain products, such as prostaglandins. CFT has also been shown to inhibit the growth of certain types of cancer cells, as well as reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CFT has several advantages for use in laboratory experiments. CFT is a relatively stable compound and is relatively easy to synthesize. CFT is also relatively non-toxic and is not known to be carcinogenic. However, CFT does have some limitations for use in laboratory experiments. CFT is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, CFT is not very stable in the presence of light or heat, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for CFT. CFT could be used in the study of other diseases, such as diabetes or cardiovascular disease. CFT could also be used in the development of new drugs or drug delivery systems. Additionally, CFT could be used in the development of new materials, such as nanomaterials or biomaterials. Finally, CFT could be used in the development of new technologies, such as sensors or biosensors.
Synthesis Methods
CFT can be synthesized in several ways, including the use of a palladium-catalyzed reaction. This method involves the use of a palladium catalyst, such as palladium acetate, and a sulfur-containing compound, such as thiophene. The palladium catalyst helps to speed up the reaction and the sulfur-containing compound helps to form the triazole-thiol structure of CFT. The reaction takes place at room temperature and can be completed in a few hours.
Scientific Research Applications
CFT has a variety of applications in scientific research, including its use as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). CFT has also been used in the study of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. CFT has also been used in the study of inflammation, as it has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3FN3S/c15-7-1-3-9(10(16)5-7)13-19-20-14(22)21(13)8-2-4-12(18)11(17)6-8/h1-6H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMGJJLLEDZNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)
![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)



![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)

![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)
![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)
![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)
![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)
